![molecular formula C16H13BrN2O4S B2725622 4-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-2-carboxamide CAS No. 1903621-11-3](/img/structure/B2725622.png)
4-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-2-carboxamide
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Description
4-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-2-carboxamide is a synthetic compound that has gained attention due to its potential applications in scientific research. This compound is primarily used for its ability to selectively bind to specific receptors in the body, which can help researchers better understand the mechanisms of certain physiological processes.
Scientific Research Applications
Synthesis and Characterization
4-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)thiophene-2-carboxamide, as part of the broader family of thiophene derivatives, is involved in several synthesis and characterization studies focusing on its potential applications in various fields, including polymer stabilization, heterocyclic synthesis, and antimicrobial activities. For example, thiophene derivatives have been synthesized to act as photostabilizers for rigid poly(vinyl chloride), reducing the level of photodegradation significantly (Balakit et al., 2015). Similarly, the synthesis of thiophenylhydrazonoacetates contributes to heterocyclic synthesis, expanding the utility of thiophene compounds in creating novel heterocyclic structures (Mohareb et al., 2004).
Antimicrobial and Antioxidant Activity
Thiophene derivatives have been evaluated for their antimicrobial and antioxidant activities. For instance, new compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties have been synthesized, showing promising antibacterial and antifungal activities (Mabkhot et al., 2017). Another study synthesized 4-thiazolidinone derivatives from biphenyl-4-carboxylic acid, which exhibited significant biological activity against various microbial strains, highlighting the potential of thiophene derivatives in developing new antimicrobial agents (Deep et al., 2014).
Catalytic Approaches and Computational Studies
Research has also focused on catalytic approaches and computational studies to synthesize and analyze thiophene-based pyrazole amides. These studies aim to understand the structural features and properties of thiophene derivatives through various catalytic methods and computational applications, including DFT calculations and NLO properties. This research direction signifies the importance of computational chemistry in enhancing the understanding and application of thiophene compounds in scientific research (Kanwal et al., 2022).
properties
IUPAC Name |
4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4S/c17-11-6-13(24-9-11)15(21)18-12(10-4-2-1-3-5-10)7-19-14(20)8-23-16(19)22/h1-6,9,12H,7-8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHHYDVIXQRSDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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